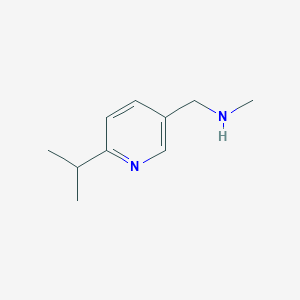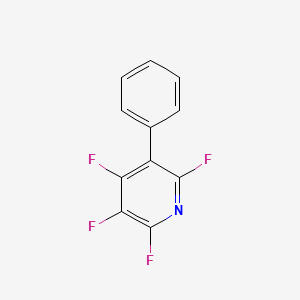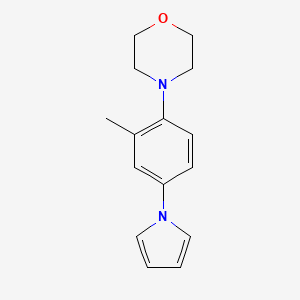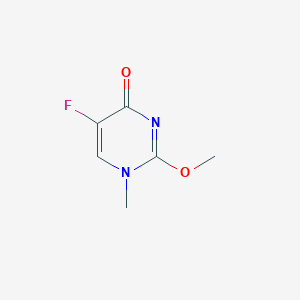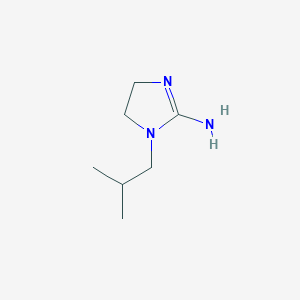
1-Isobutyl-4,5-dihydro-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isobutyl group attached to the nitrogen atom at the 1-position and an amine group at the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst. For example, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles under mild conditions . The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production Methods
Industrial production of imidazoles, including this compound, often involves scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-Isobutyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated imidazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated imidazole rings.
Aplicaciones Científicas De Investigación
1-Isobutyl-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is explored for its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact mechanism depends on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
1-Isobutyl-4,5-dihydro-1H-imidazol-2-amine can be compared with other similar compounds in the imidazole family:
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: This compound has bulky mesityl groups, which affect its steric properties and reactivity.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: The presence of a phenol group in this compound introduces additional hydrogen bonding interactions and affects its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H15N3 |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C7H15N3/c1-6(2)5-10-4-3-9-7(10)8/h6H,3-5H2,1-2H3,(H2,8,9) |
Clave InChI |
FZNOLUXDOUODOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCN=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

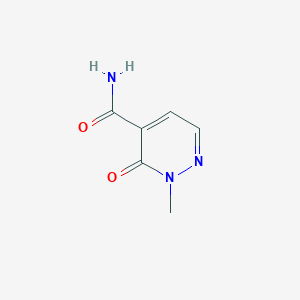
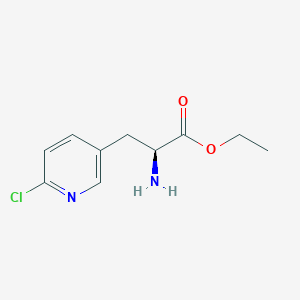
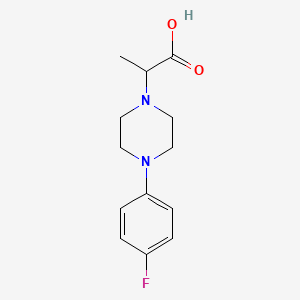

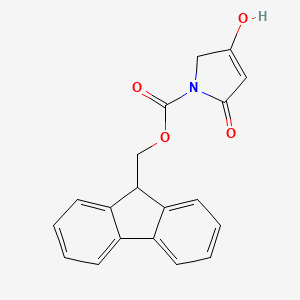
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)

